3-(5-Bromo-2-fluorophenyl)thiophene-2-carboxylic acid
Description
3-(5-Bromo-2-fluorophenyl)thiophene-2-carboxylic acid is a heterocyclic compound that contains both a thiophene ring and a substituted phenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine and fluorine atoms in the phenyl ring can significantly influence the compound’s reactivity and properties.
Properties
Molecular Formula |
C11H6BrFO2S |
|---|---|
Molecular Weight |
301.13 g/mol |
IUPAC Name |
3-(5-bromo-2-fluorophenyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C11H6BrFO2S/c12-6-1-2-9(13)8(5-6)7-3-4-16-10(7)11(14)15/h1-5H,(H,14,15) |
InChI Key |
IBKTTXVRSQKPQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=C(SC=C2)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-fluorophenyl)thiophene-2-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Bromination and Fluorination: The phenyl ring is then brominated and fluorinated using appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-2-fluorophenyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms in the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols and electrophiles like alkyl halides.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-(5-Bromo-2-fluorophenyl)thiophene-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Materials Science: It can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound’s derivatives can be used to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-fluorophenyl)thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-thiophenecarboxylic acid: Similar in structure but lacks the fluorine atom.
2-(5-Bromo-2-methylphenyl)-5-(4-fluorophenyl)thiophene: Contains a methyl group instead of a carboxylic acid group.
5-(4-Fluorophenyl)thiophene-2-carboxylic acid: Lacks the bromine atom.
Uniqueness
3-(5-Bromo-2-fluorophenyl)thiophene-2-carboxylic acid is unique due to the presence of both bromine and fluorine atoms in the phenyl ring, which can significantly influence its reactivity and properties. This makes it a valuable compound for various applications in medicinal chemistry and materials science .
Biological Activity
3-(5-Bromo-2-fluorophenyl)thiophene-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H8BrF O2S
- Molecular Weight : 301.13 g/mol
- Structural Features : The compound features a thiophene ring with a carboxylic acid group and a bromine and fluorine substituent on the phenyl ring. This unique substitution pattern enhances its reactivity and potential biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including electrophilic aromatic substitution and coupling reactions with arylboronic acids. These methods allow for the introduction of various functional groups that can modulate its biological activity .
Antimicrobial Activity
Recent studies have indicated that thiophene derivatives, including this compound, exhibit significant antimicrobial properties. For instance, compounds derived from similar structures have shown effectiveness against multidrug-resistant bacteria, such as XDR Salmonella Typhi, with minimum inhibitory concentration (MIC) values as low as 3.125 mg/mL .
Anticonvulsant and Antidepressant Effects
Research has also highlighted the anticonvulsant and antidepressant potential of thiophene-based compounds. In animal models, certain derivatives demonstrated notable efficacy in reducing seizure activity and improving depressive behaviors .
Spasmolytic Activity
A study focused on the spasmolytic effects of thiophene derivatives found that several compounds exhibited significant muscle relaxation properties in isolated rat duodenum tissues. The EC50 values for these compounds ranged from 1.26 µM to 11.8 µM, indicating strong spasmolytic activity . This suggests that this compound could be explored further for therapeutic applications in gastrointestinal disorders.
The biological effects of this compound are likely mediated through its interactions with specific molecular targets. The presence of bromine and fluorine substituents can enhance binding affinity to various receptors or enzymes involved in critical biochemical pathways. For example, the compound may inhibit certain enzymes or modulate receptor activity, leading to observed pharmacological effects .
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Bromo-2-thiophenecarboxylic acid | Lacks fluorine atom | Moderate antimicrobial activity |
| 5-(4-Fluorophenyl)thiophene-2-carboxylic acid | Lacks bromine atom | Limited spasmolytic effects |
| 3-(3-Bromo-2-fluorophenyl)thiophene-2-carboxylic acid | Different position of bromine | Variable reactivity and potency |
The dual halogen substitution (bromine and fluorine) in this compound significantly enhances its reactivity compared to similar compounds, making it particularly valuable for diverse applications in medicinal chemistry.
Q & A
Q. What are the common synthetic routes for preparing 3-(5-Bromo-2-fluorophenyl)thiophene-2-carboxylic acid?
The compound is typically synthesized via multi-step reactions involving halogenation and coupling. A general approach includes:
- Suzuki-Miyaura Coupling : Brominated thiophene intermediates (e.g., 5-bromothiophene-2-carboxylic acid) are coupled with fluorophenyl boronic acids under palladium catalysis. Reaction conditions (temperature, solvent, ligand) must be optimized for regioselectivity and yield .
- Bromination Optimization : Controlled bromination of the thiophene ring using reagents like NBS (N-bromosuccinimide) in solvents such as DMF or CCl₄ ensures selective substitution at the 5-position .
- Acid Functionalization : Final carboxylation or oxidation steps may employ KMnO₄ or LiAlH₄, followed by acid workup .
Q. How is the compound characterized to confirm its structure and purity?
Key analytical methods include:
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., fluorine at the 2-phenyl position and bromine at the 5-thiophene position) .
- Mass Spectrometry (HRMS) : To confirm molecular weight and isotopic patterns of bromine/fluorine .
- X-ray Crystallography : For unambiguous structural confirmation using programs like SHELXL or OLEX2 .
Q. What are the stability considerations for this compound under laboratory conditions?
- The thiophene ring is sensitive to strong oxidizers and UV light, necessitating storage in amber vials at 2–8°C .
- Stability in solution varies by solvent; DMSO or DMF is preferred for long-term storage due to reduced hydrolysis risk .
Advanced Research Questions
Q. How can reaction yields be improved during the bromination step of the thiophene precursor?
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance electrophilic bromination efficiency by stabilizing transition states .
- Catalyst Optimization : Lewis acids like FeCl₃ or AlCl₃ can accelerate bromine activation, reducing side-product formation .
- In-situ Monitoring : Use of TLC or inline IR spectroscopy helps identify reaction endpoints to avoid over-bromination .
Q. What computational methods are suitable for predicting the compound’s reactivity or binding interactions?
- DFT Calculations : To model electronic effects of bromine/fluorine substituents on thiophene’s aromaticity and carboxyl group acidity .
- Molecular Docking : For studying interactions with biological targets (e.g., enzymes) using software like AutoDock Vina, validated against crystallographic data .
Q. How to resolve contradictions in spectroscopic data between synthesized batches?
- Impurity Profiling : LC-MS or HPLC-MS can identify byproducts (e.g., dehalogenated or dimerized species) .
- Crystallographic Validation : Single-crystal X-ray diffraction resolves ambiguities in NMR assignments caused by conformational flexibility .
Q. What are the methodological challenges in studying its biological activity?
- Solubility Optimization : Use of co-solvents (e.g., cyclodextrins) or prodrug strategies to enhance aqueous solubility for in vitro assays .
- Metabolic Stability Assays : LC-MS-based hepatic microsome studies to evaluate susceptibility to cytochrome P450 enzymes .
Applications in Drug Discovery
Q. How is this compound utilized as a precursor in medicinal chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
